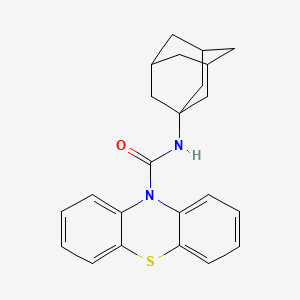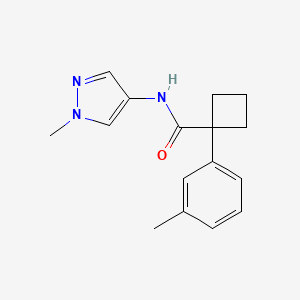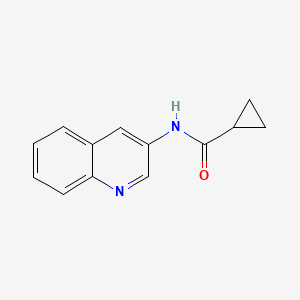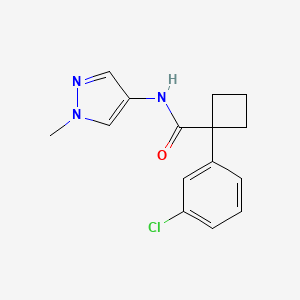
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide, also known as APAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAC is a derivative of phenothiazine, a class of compounds that has been used for various therapeutic purposes, including as antipsychotic and antiemetic agents. APAC has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The exact mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is not fully understood, but it is believed to act on several different targets in the brain. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to increase the activity of antioxidant enzymes, which help protect cells from oxidative damage. In addition, N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have anti-inflammatory properties, which may help reduce neuroinflammation in the brain.
実験室実験の利点と制限
One of the advantages of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in lab experiments is its relatively low toxicity. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have a high therapeutic index, meaning that it has a relatively low risk of causing adverse effects at therapeutic doses. However, one of the limitations of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One area of interest is the development of new derivatives of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide and its effects on various targets in the brain.
合成法
Several methods have been reported for the synthesis of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One of the most commonly used methods involves the reaction of adamantylamine with 1-chloro-3-(phenothiazin-2-yl)propan-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide as a white solid.
科学的研究の応用
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been shown to have neuroprotective effects, and it has been investigated for its potential to stimulate the growth of new neurons in the brain.
特性
IUPAC Name |
N-(1-adamantyl)phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c26-22(24-23-12-15-9-16(13-23)11-17(10-15)14-23)25-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)25/h1-8,15-17H,9-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNHIPMOCAHDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)



![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)